molecular formula C17H24ClNO2 B1198378 Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride CAS No. 24357-97-9

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B1198378
CAS No.: 24357-97-9
M. Wt: 309.8 g/mol
InChI Key: MUWDJVKYGSDUSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tilidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of the base compound, Tilidine, which is then converted into its hydrochloride salt. One common method involves the reaction of Tilidine base with hydrochloric acid in a suitable solvent such as ethyl acetate, methyl isobutyl ketone, or acetone at a reaction temperature ranging from 0 to 40 degrees Celsius .

Industrial Production Methods

In industrial settings, Tilidine hydrochloride is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the careful addition of reagents and solvents, followed by purification steps to isolate the desired product. The final product is then formulated into various dosage forms for medical use.

Chemical Reactions Analysis

Types of Reactions

Tilidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert Tilidine hydrochloride into its active metabolite, nortilidine.

    Substitution: Substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used to convert Tilidine hydrochloride to nortilidine.

    Substitution: Reagents like alkyl halides can be used for substitution reactions at the dimethylamino group.

Major Products Formed

    Oxidation: Various oxidized metabolites.

    Reduction: Nortilidine, the active metabolite.

    Substitution: Different derivatives depending on the substituent introduced.

Scientific Research Applications

Tilidine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with similar analgesic properties but a different chemical structure.

    Tramadol: A synthetic opioid with a dual mechanism of action, involving both opioid receptor binding and inhibition of serotonin and norepinephrine reuptake.

    Oxycodone: A semi-synthetic opioid with a higher potency compared to Tilidine.

Uniqueness

Tilidine hydrochloride is unique in its rapid onset of action and the presence of its active metabolite, nortilidine, which contributes significantly to its analgesic effects . Additionally, the combination with naloxone in some formulations helps to mitigate the risk of abuse, making it a safer option for pain management .

Properties

CAS No.

24357-97-9

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H

InChI Key

MUWDJVKYGSDUSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl

Key on ui other cas no.

24357-97-9

Synonyms

Go 1261
Go-1261
Go1261
Godecke, Tilidin
Hydrochloride, Tilidine
Tilidate
Tilidin Godecke
Tilidine
Tilidine Hydrochloride
Tilidine Hydrochloride, (+)-Trans
Tilidine Hydrochloride, (+-)-211Trans
Valerone
Valoron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
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Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
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Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
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